Product packaging for Methyl oleanolate(Cat. No.:CAS No. 1724-17-0)

Methyl oleanolate

Cat. No.: B192001
CAS No.: 1724-17-0
M. Wt: 470.7 g/mol
InChI Key: BTXWOKJOAGWCSN-JBYJGCOVSA-N
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Description

Contextualization within Pentacyclic Triterpenoids

Pentacyclic triterpenoids are a large and structurally diverse class of natural products, composed of a 30-carbon skeleton arranged in five rings. rsc.orgmdpi.comnih.gov These compounds are widely distributed in the plant kingdom and are known for their broad spectrum of biological activities. rsc.orgmdpi.com Based on their skeletal structure, pentacyclic triterpenoids are primarily classified into four main types: oleanane (B1240867), ursane, lupane, and friedelane. rsc.orgmdpi.com

Methyl oleanolate (B1249201) belongs to the oleanane series of triterpenoids. ontosight.ai The oleanane scaffold is characterized by a specific arrangement of five six-membered rings. mdpi.com Oleanolic acid, the parent compound of Methyl oleanolate, is a prominent member of this group and is found in numerous medicinal and edible plants, including olive leaves. ontosight.airesearchgate.netmdpi.com

Derivation from Oleanolic Acid: Academic Significance

This compound is chemically derived from oleanolic acid through an esterification reaction, where the carboxylic acid group at position C-28 is converted into a methyl ester. biosynth.commdpi.com This structural modification holds significant academic interest for several reasons. The methylation of the carboxyl group can alter the compound's physicochemical properties, such as its solubility and stability, which can in turn influence its biological activity and pharmacokinetic profile. biosynth.comrsc.org

The synthesis of this compound and other derivatives of oleanolic acid allows researchers to explore structure-activity relationships. mdpi.comnih.gov By systematically modifying the oleanolic acid scaffold, scientists can identify the specific functional groups responsible for its various biological effects and potentially develop new derivatives with enhanced potency or selectivity. mdpi.comup.ac.za For instance, the synthesis of this compound is a key step in the creation of more complex derivatives, such as those involving modifications at the C-3 hydroxyl group. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50O3 B192001 Methyl oleanolate CAS No. 1724-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXWOKJOAGWCSN-JBYJGCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938142
Record name Methyl 3-hydroxyolean-12-en-28-oate
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Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1724-17-0
Record name Methyl oleanolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1724-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3beta)-3-hydroxyolean-12-en-28-oate
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Record name Methyl 3-hydroxyolean-12-en-28-oate
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Record name Methyl (3β)-3-hydroxyolean-12-en-28-oate
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Biosynthesis and Metabolic Pathways

Precursor Pathways: A Tale of Two Routes

The fundamental building blocks for oleanolic acid, and subsequently methyl oleanolate (B1249201), are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net Plants employ two distinct pathways to synthesize these five-carbon isoprenoid units: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netmdpi.comfrontiersin.orgmdpi.com

The MVA pathway is primarily located in the cytoplasm and peroxisomes, while the MEP pathway operates within the plastids. mdpi.comwikipedia.org Although they are spatially separated, a degree of crosstalk exists between them. frontiersin.orgmdpi.com Triterpenoids, including oleanolic acid, are predominantly synthesized via the MVA pathway. mdpi.comfrontiersin.orgplos.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. mdpi.commdpi.com The MEP pathway, on the other hand, begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Key Enzymes and Their Pivotal Roles

The biosynthesis of oleanolic acid from the initial precursors is a multi-step process, each catalyzed by a specific enzyme. The conversion of 2,3-oxidosqualene (B107256), a downstream product of the MVA pathway, represents a critical branching point in triterpenoid (B12794562) synthesis. frontiersin.org

Table 1: Key Enzymes in Oleanolic Acid Biosynthesis

EnzymeAbbreviationRole
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRA rate-limiting enzyme in the MVA pathway, catalyzing the reduction of HMG-CoA to mevalonate. mdpi.complos.orgsemanticscholar.org
Farnesyl Pyrophosphate SynthaseFPPSCatalyzes the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. mdpi.comnih.gov
Isoprenoid Diphosphate (B83284) IsomeraseIPPIInterconverts IPP and DMAPP. mdpi.com
Squalene (B77637) SynthaseSSCatalyzes the head-to-head condensation of two FPP molecules to form squalene. semanticscholar.orgnih.gov
Squalene EpoxidaseSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene. semanticscholar.orgnih.gov
β-Amyrin SynthaseβASA type of oxidosqualene cyclase (OSC) that catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin, the direct precursor of oleanane-type triterpenoids. mdpi.comsemanticscholar.orgresearchgate.net
β-Amyrin 28-oxidase-A cytochrome P450 enzyme (CYP716A subfamily) that catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, forming oleanolic acid. researchgate.netoup.complos.org
Oleanolic acid glucuronosyltransferaseOAGTCatalyzes the transfer of a glucuronic acid moiety to oleanolic acid, a key step in the formation of some oleanane-type saponins. nih.gov

The cyclization of 2,3-oxidosqualene by β-amyrin synthase is the first committed step in the biosynthesis of oleanane-type triterpenoids. semanticscholar.orgnih.gov Subsequently, the multi-step oxidation of β-amyrin at the C-28 position is carried out by a single cytochrome P450 enzyme, β-amyrin 28-oxidase, to yield oleanolic acid. oup.complos.org

Branching Points and Regulatory Mechanisms

The biosynthesis of triterpenoids is tightly regulated at multiple levels. The cyclization of 2,3-oxidosqualene by different oxidosqualene cyclases (OSCs) serves as a major branching point, leading to the vast diversity of triterpenoid skeletons. frontiersin.orgsemanticscholar.org For instance, while β-amyrin synthase produces the precursor for oleanane-type saponins, other OSCs can produce different skeletons like dammaranes. semanticscholar.org

Feedback inhibition is a key regulatory mechanism. For example, the activity of mevalonate kinase (MVK), an enzyme in the MVA pathway, is inhibited by farnesyl diphosphate and geranyl diphosphate. nih.gov This helps to control the metabolic flux through the pathway.

Genetic and Transcriptomic Regulation of Biosynthesis

The production of methyl oleanolate is ultimately controlled by the expression of the genes encoding the biosynthetic enzymes.

Gene Expression Analysis in Plant Systems

Transcriptome analysis in various plant species has provided valuable insights into the genes involved in oleanolic acid biosynthesis. In Conyza blinii, the expression of key genes in the MVA pathway, such as CbHMGR and CbβAS, was significantly upregulated under certain conditions, leading to increased oleanolic acid content. mdpi.com Similarly, studies in Panax ginseng have identified and characterized the genes for β-amyrin synthase and β-amyrin 28-oxidase (a cytochrome P450 enzyme, CYP716A52v2), confirming their roles in oleanolic acid production. oup.comnih.gov

The cytochrome P450 superfamily is particularly important for the diversification of triterpenoids. semanticscholar.orgoup.com Different CYP450s can catalyze various oxidative reactions on the triterpenoid backbone, leading to a wide array of compounds. peerj.com For example, CYP716A enzymes are known to be involved in the oxidation of β-amyrin to oleanolic acid in several plant species. researchgate.netplos.orgnih.gov

Influence of Phytohormones on Biosynthetic Accumulation

Phytohormones play a crucial role in regulating the biosynthesis of secondary metabolites, including oleanolic acid. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors that can significantly enhance the production of triterpenoids. mdpi.comscialert.net

Studies have shown that treatment with jasmonic acid can lead to a dramatic increase in the accumulation of oleanolic acid and its saponin (B1150181) derivatives in hairy root cultures of Calendula officinalis. mdpi.com This increase is often correlated with the upregulation of key biosynthetic genes. For instance, in Achyranthes bidentata, treatment with phytohormones led to the upregulation of genes involved in jasmonic acid signal transduction, which in turn promoted the expression of terpenoid biosynthesis genes like HMGR, SS, SE, and β-AS, resulting in higher oleanolic acid accumulation. plos.org Similarly, MeJA treatment has been shown to upregulate the expression of squalene synthase genes in Panax notoginseng and other species, boosting the production of squalene and downstream triterpenoids like oleanolic acid. mdpi.com

Role in Medicinal Chemistry and Drug Discovery

Synthesis of Novel Derivatives

Researchers have synthesized a multitude of derivatives from Methyl oleanolate by modifying its core structure. nih.govresearchgate.net These modifications often target the C-3 hydroxyl group or involve the introduction of new functional groups to the pentacyclic system. nih.gov For example, the acetylation of this compound is a common step in the synthesis of more complex molecules, such as C-lactam derivatives. researchgate.net The goal of these synthetic efforts is to enhance the biological activity, selectivity, and drug-like properties of the parent compound. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. nih.gov By comparing the activities of this compound with its various synthetic derivatives, researchers can deduce which structural features are essential for a particular pharmacological effect. mdpi.com For instance, the acylation of oleanolic acid oximes, which can be derived from this compound, has been shown to improve cytotoxic activity in in vitro studies. nih.gov

Table 2: Examples of this compound Derivatives and Their Research Significance

Derivative Type Synthetic Modification Research Significance
Acetylated Derivatives Addition of an acetyl group to the C-3 hydroxyl. Intermediate for further synthesis of complex molecules. researchgate.net
Oxime Derivatives Formation of an oxime at the C-3 position. Precursor for acylated derivatives with enhanced cytotoxicity. nih.gov
C-Lactam Derivatives Expansion of the A-ring to form a lactam. Exploration of novel heterocyclic structures with potential biological activity. researchgate.net

Recent Advances and Future Research Directions

Advanced Synthetic Methodologies

Recent advancements in synthetic organic chemistry are enabling more efficient and diverse modifications of the Methyl oleanolate (B1249201) scaffold. mdpi.compsu.edu This includes the development of novel glycosylation methods to produce oleanolic acid saponins, which are glycoside derivatives with potentially enhanced biological activities. psu.edu

Exploration of New Pharmacological Targets

Future research is likely to focus on identifying new pharmacological targets for Methyl oleanolate and its derivatives. mdpi.combiosynth.com This could involve screening these compounds against a wider range of biological assays and using advanced techniques like molecular docking to predict their interactions with specific proteins. up.ac.za The exploration of their effects on metabolic nuclear receptors is one such emerging area of interest. mdpi.com

Pharmacological Activities and Molecular Mechanisms

Anti-inflammatory Research

Methyl oleanolate (B1249201) has demonstrated potential anti-inflammatory effects in various studies. ontosight.aiontosight.ai This activity is attributed to its ability to modulate key components of the inflammatory cascade, including pro-inflammatory mediators, enzymes, and signaling pathways.

Modulation of Pro-inflammatory Mediators

Studies on the parent compound, oleanolic acid, provide insights into the potential mechanisms of its methyl ester. Oleanolic acid has been shown to inhibit the production of several pro-inflammatory mediators. Specifically, it has been observed to reduce the release of nitric oxide (NO), a key signaling molecule in inflammation. mdpi.comresearchgate.net Furthermore, research indicates that oleanolic acid can decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comsci-hub.semdpi.comnih.govresearchgate.net This inhibition of cytokine production occurs at both the protein and gene expression levels. mdpi.com For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, oleanolic acid significantly suppressed the production and gene expression of IL-1β and IL-6 in a dose-dependent manner. mdpi.com While TNF-α release was modestly affected, its gene expression was significantly reduced. mdpi.com

Table 1: Effect of Oleanolic Acid on Pro-inflammatory Mediator Production in LPS-Stimulated BV2 Microglial Cells

MediatorEffect of Oleanolic Acid PretreatmentReference
Nitric Oxide (NO)Inhibition of production mdpi.comresearchgate.net
Interleukin-1β (IL-1β)Dose-dependent inhibition of production and gene expression mdpi.com
Interleukin-6 (IL-6)Dose-dependent inhibition of production and gene expression mdpi.com
Tumor Necrosis Factor-α (TNF-α)Modest inhibition of release, significant reduction in gene expression mdpi.com

Effects on Signaling Pathways

Methyl oleanolate and its parent compound, oleanolic acid, are believed to exert their anti-inflammatory effects by modulating intracellular signaling pathways. biosynth.com One such pathway involves Toll-like receptors (TLRs), which play a critical role in the innate immune response and the initiation of inflammation. Specifically, research on oleanolic acid has shown that it can inhibit Toll-like receptor 2 (TLR2) signaling. mdpi.com By interfering with this pathway, this compound may be able to suppress the downstream activation of inflammatory genes.

Antioxidant Research

In addition to its anti-inflammatory properties, this compound is recognized for its antioxidant potential. ontosight.aiontosight.ai This activity stems from its ability to directly scavenge free radicals and to enhance the body's endogenous antioxidant defense systems. ontosight.ai

Free Radical Scavenging Mechanisms

The antioxidant capacity of oleanolic acid, the parent compound of this compound, has been evaluated using various in vitro assays. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies have shown that oleanolic acid can exhibit DPPH radical scavenging activity, although the extent of this activity can vary. csic.esjcdr.netcore.ac.uk Some studies report moderate to good dose-dependent scavenging, while others indicate a lack of significant activity. csic.escore.ac.uk This suggests that the free radical scavenging ability may be dependent on the specific experimental conditions.

Table 2: DPPH Radical Scavenging Activity of Oleanolic Acid

ConcentrationInhibition (%)Reference
20 µM23.47 ± 0.21 jcdr.net
320 µM87.83 ± 0.22 jcdr.net

Modulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, this compound and its parent compound can bolster the body's own antioxidant defenses. Research has demonstrated that oleanolic acid can increase the levels and activities of key endogenous antioxidant components. This includes elevating the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant. sci-hub.senih.govtandfonline.comunt.edu Furthermore, studies have shown that oleanolic acid can enhance the activity of important antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD). nih.govtandfonline.comnih.govanimbiosci.orgplos.org By boosting these endogenous systems, this compound can help protect cells from oxidative damage.

Influence on Oxidative Stress-Related Signaling Pathways

This compound and its parent compound, oleanolic acid, have been shown to modulate key signaling pathways involved in the cellular response to oxidative stress. ontosight.ainih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development of numerous diseases. nih.gov

Research indicates that oleanolic acid can ameliorate oxidative injury by increasing the production of the antioxidant glutathione and enhancing the expression of key antioxidant enzymes. researchgate.net This protective effect is mediated, at least in part, by the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) transcription factor. researchgate.netpsu.edu The activation of the Nrf2 pathway leads to the transcription of antioxidant genes, thereby bolstering the cell's defense against oxidative damage. psu.edu

Furthermore, studies have shown the involvement of Mitogen-Activated Protein (MAP) Kinases, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), in the antioxidant response triggered by oleanolic acid. researchgate.net The activation of JNK and ERK appears to be crucial for the oleanolic acid-induced activation of Nrf2 and the subsequent expression of antioxidant enzymes. researchgate.netresearchgate.net Some derivatives of oleanolic acid have also been found to reduce oxidative stress by activating Nrf2 signaling. psu.edu

Anticancer and Antitumor Research

This compound and related oleanolic acid derivatives have demonstrated notable anticancer and antitumor properties in a variety of preclinical studies. ontosight.aiunt.edu These compounds have been shown to impact several key processes involved in cancer development and progression.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which this compound and its analogs exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. ontosight.ainih.gov Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov This process is often accompanied by the activation of caspases, a family of proteases that play a central role in executing apoptosis. nih.gov

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in cancer cells. nih.gov By halting the cell cycle at specific checkpoints, such as G1 and G2, the compound prevents cancer cells from dividing and proliferating. nih.gov For instance, some derivatives have been shown to induce a strong G0/G1 cell-cycle arrest. rsc.org

Inhibition of Cancer Cell Proliferation and Tumor Growth

This compound and its parent compound have been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.gov This antiproliferative activity is a key aspect of their potential as anticancer agents. nih.govnih.gov

In vivo studies using animal models have further substantiated these findings, demonstrating that oleanolic acid can significantly inhibit tumor growth. spandidos-publications.com A meta-analysis of several studies revealed a significant reduction in both tumor volume and weight in animals treated with oleanolic acid compared to control groups. spandidos-publications.com

Mechanisms Involving Specific Molecular Targets and Pathways

The anticancer effects of this compound and its derivatives are underpinned by their ability to modulate a range of specific molecular targets and signaling pathways. Research has highlighted the involvement of several key players in these processes:

p53: Some oleanolic acid derivatives have been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and apoptosis. semanticscholar.org

Akt/mTOR/S6K: The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer, promoting cell survival and proliferation. Oleanolic acid and its derivatives have been found to inhibit this pathway, thereby suppressing cancer cell growth. irb.hrmdpi.com Specifically, they can inhibit the phosphorylation of Akt and downstream targets like mTOR and S6K. irb.hrmdpi.comresearchgate.net

ERK1/2: The ERK1/2 signaling pathway is another important regulator of cell proliferation. Oleanolic acid has been shown to suppress this pathway in some cancer models. mdpi.com

miR-122: Oleanolic acid has been found to modulate the expression of microRNA-122 (miR-122), which is known to suppress cancer cell survival and proliferation. irb.hrmdpi.com

Survivin: This protein is an inhibitor of apoptosis and is often overexpressed in cancer cells. This compound has been shown to downregulate survivin, contributing to its pro-apoptotic effects. nih.gov

Impact on Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which pump drugs out of the cancer cells. if-pan.krakow.pl

A derivative of oleanolic acid, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), has shown promise in overcoming MDR. nih.govresearchgate.net Studies have demonstrated that this compound can significantly reduce the expression of the ABCB1 gene and decrease the levels of P-glycoprotein in multidrug-resistant leukemia cells. if-pan.krakow.plnih.gov Furthermore, it has been shown to inhibit the transport function of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic drugs. nih.gov This suggests that such derivatives could be used to sensitize resistant cancer cells to conventional chemotherapy. researchgate.net

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The synthetic oleanane (B1240867) triterpenoid (B12794562), CDDO-methyl ester, a derivative of oleanolic acid, has been identified as a potent antiangiogenic agent. nih.govaacrjournals.org

In vivo studies have shown that this compound can effectively suppress angiogenesis. nih.govaacrjournals.org It has also been observed to inhibit the growth of endothelial cells and suppress the formation of new blood vessels in culture. nih.gov The antiangiogenic effects of these compounds are thought to be mediated through the modulation of several signaling pathways, including those involving nuclear factor-κB and signal transducers and activators of transcription (STATs). nih.govaacrjournals.org

PPARγ Agonist Activity

Methyl oleanonate, a naturally occurring triterpene and a modified derivative of oleanolic acid, has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. medchemexpress.commedchemexpress.com PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. mdpi.com The activation of PPARγ can lead to the storage of energy as glycogen (B147801) and fat. researchgate.net

While oleanolic acid itself is considered a weak activator of PPARγ, its derivatives have shown varied activities. mdpi.com For instance, the synthetic derivative 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) exhibits partial PPARγ agonism, whereas its methyl ester, CDDO-Me, acts as a PPARγ antagonist. mdpi.com The modulation of PPARγ by oleanolic acid and its derivatives is believed to contribute to their health benefits. mdpi.com Oleanolic acid has also been found to simultaneously activate both PPARγ and PPARα, which is involved in lipid degradation, suggesting a dual regulatory role in metabolic functions. researchgate.net

Antidiabetic Research

Research into oleanolic acid and its derivatives, including this compound, has revealed several mechanisms through which they may exert antidiabetic effects.

Glycemic Control Mechanisms

Oleanolic acid contributes to glycemic control by improving insulin (B600854) response, preserving the function and survival of pancreatic β-cells, and protecting against diabetic complications. nih.govjapsonline.com It can directly modulate enzymes involved in insulin biosynthesis, secretion, and signaling. nih.gov A key mechanism appears to be the activation of the transcription factor Nrf2, which in turn induces the expression of antioxidant enzymes and phase II response genes. nih.gov Additionally, oleanolic acid has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. researchgate.net

Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

A significant aspect of the antidiabetic activity of oleanolic acid derivatives is their ability to inhibit key carbohydrate-digesting enzymes. α-Glucosidase and α-amylase are responsible for breaking down complex carbohydrates into glucose. frontiersin.org By inhibiting these enzymes, the rate of glucose absorption after a meal can be slowed, leading to better postprandial blood glucose control. nih.govmdpi.com

Numerous studies have synthesized and evaluated oleanolic acid derivatives for their inhibitory effects on these enzymes. For example, a series of benzylidene analogs of oleanolic acid demonstrated potent inhibition of both α-glucosidase and α-amylase, with some analogs showing significantly stronger activity than the standard drug, acarbose. frontiersin.org Similarly, oleanolic acid oxime ester derivatives have been developed, with some compounds showing exceptionally high inhibitory activity against α-glucosidase and α-amylase. tandfonline.com Kinetic studies have revealed that the inhibition mechanism is often of a mixed or non-competitive type. frontiersin.orgtandfonline.comresearchgate.net

Compound/Derivative Enzyme Inhibited IC50 Value Reference
Oleanolic Acid Analog 4iα-Glucosidase0.40 µM frontiersin.org
Oleanolic Acid Analog 4oα-Amylase9.59 µM frontiersin.org
Oleanolic Acid Oxime Ester 3aα-Glucosidase0.35 µM tandfonline.com
Oleanolic Acid Oxime Ester 3fα-Amylase3.80 µM tandfonline.com
Acarbose (Reference)α-Glucosidase665.56 µM frontiersin.org
Acarbose (Reference)α-Amylase~100 µM frontiersin.org

Effects on Insulin Signaling and β-Cell Function

Oleanolic acid positively influences insulin signaling and the function of pancreatic β-cells, which are responsible for insulin production. It has been shown to enhance insulin biosynthesis and secretion. nih.govmdpi.com One of the underlying mechanisms involves the activation of Src-homology phosphotyrosyl phosphatase 2 (Shp-2), which in turn stimulates the PI3K/Akt pathway, a critical signaling cascade for cell survival and metabolism. nih.govjapsonline.com By enhancing cytoplasmic Shp-2, oleanolic acid boosts insulin biosynthesis at the transcriptional level, while its effect on mitochondrial Shp-2 helps preserve β-cell mass. nih.govjapsonline.com

Furthermore, oleanolic acid can increase acetylcholine (B1216132) release, which activates M3 muscarinic receptors on β-cells, facilitating glucose-dependent insulin release. nih.govjapsonline.com It also acts as an agonist for the TGR5 receptor, a bile acid receptor that induces the production of glucagon-like peptide-1 (GLP-1), leading to increased insulin secretion and β-cell regeneration. nih.gov

Neuroprotective Research

The neuroprotective potential of oleanolic acid and its derivatives is an emerging area of investigation.

Attenuation of Neuroinflammation and Oxidative Stress in Neurological Models

Oleanolic acid has demonstrated the ability to mitigate neuroinflammation and oxidative stress, key pathological features in neurodegenerative diseases like Alzheimer's. nih.govjcdr.net In models of neuroinflammation, oleanolic acid pretreatment has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from activated microglial cells. nih.gov This is associated with the downregulation of the genes encoding these cytokines. nih.gov

The compound also reinforces the endogenous antioxidant defense systems. nih.gov It can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated microglia. nih.gov Studies suggest that these neuroprotective effects are linked to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress. researchgate.netnih.gov By attenuating oxidative stress and the inflammatory response, oleanolic acid may help protect neurons from damage in the context of neurodegenerative conditions. nih.govmdpi.com

Modulation of Neurodegenerative Signaling Pathways (e.g., PI3K/Akt/mTOR/STAT-3/GSK-3β)

Oleanolic acid (OA), the parent compound of this compound, demonstrates significant neuroprotective potential by modulating complex intracellular signaling pathways that are often dysregulated in neurodegenerative diseases. nih.gov Research indicates that OA can target the overactivated PI3K/Akt/mTOR/STAT-3/GSK-3β signaling cascade, which is implicated in the pathology of conditions like Amyotrophic Lateral Sclerosis (ALS). nih.govresearchgate.net In experimental models of methylmercury-induced neurodegeneration, which mimics aspects of ALS, OA treatment has been shown to effectively modulate these pathways. nih.gov This modulation leads to a reduction in pro-inflammatory cytokines, restoration of normal myelin basic protein (MBP) and neurofilament light chain (NEFL) levels, and an attenuation of histopathological damage. nih.gov

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, growth, and proliferation, and its overactivation can paradoxically lead to increased cell death and neuroinflammation in the context of neurological disorders. researchgate.net By inhibiting this pathway, oleanolic acid helps to promote neuronal survival and reduce apoptosis (cell death). uni.lunih.gov Furthermore, OA has been observed to influence other related pathways, such as the JNK-Sp1-DJ-1 axis, to promote mitophagy—the selective removal of damaged mitochondria—which is critical for neuronal health in conditions like Parkinson's disease. researchgate.net Studies on microglial cells, the primary immune cells of the central nervous system, show that OA can also suppress the production of inflammatory mediators by downregulating JNK1/2 and ERK1/2 pathways, which are part of the mitogen-activated protein kinase (MAPK) signaling family. mdpi.com

A 2024 study specifically highlighted the therapeutic potential of oleanolic acid in modulating the PI3K/Akt/mTOR/STAT-3/GSK-3β pathways as a neuroprotective strategy against neurodegeneration. nih.govuni.lux-mol.net These findings collectively suggest that by targeting these fundamental signaling networks, oleanolic acid and its derivatives like this compound may offer a viable therapeutic avenue for a range of neurodegenerative disorders.

Hepatoprotective Research

The protective effect of oleanolic acid and its derivatives on the liver is one of its most extensively documented pharmacological properties. wjgnet.commdpi.com These compounds have demonstrated the ability to shield the liver from a wide array of hepatotoxic agents, including alcohol, various chemicals, drugs, and toxins. wjgnet.com The mechanisms underlying this hepatoprotective activity are multifaceted and involve the modulation of key cellular defense pathways.

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Oleanolic acid induces the expression of Nrf2, which in turn upregulates a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (Nqo1), and glutamate-cysteine ligases (Gclc and Gclm). researchgate.net This activation enhances the liver's capacity to neutralize oxidative stress, a key factor in most liver injuries. researchgate.net Additionally, OA treatment has been shown to dramatically increase the expression of hepatic metallothionein, a protein involved in detoxification and metal homeostasis. researchgate.net

In various animal models of liver injury, treatment with oleanolic acid or its derivatives has been shown to mitigate damage. For instance, in carbon tetrachloride (CCl₄)-induced acute liver injury in mice, an oleanolic acid-lysine derivative demonstrated a superior hepatoprotective effect compared to oleanolic acid itself. mdpi.com This was evidenced by a significant reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. mdpi.com Similarly, bardoxolone (B1667749) methyl, a synthetic oleanolic acid derivative, has shown potent hepatoprotective effects in models of metabolic dysfunction-associated steatohepatitis (MASH) by activating Nrf2 and reducing macrophage-driven inflammation. nih.gov

The table below summarizes key findings from various in vivo studies on the hepatoprotective effects of oleanolic acid and its derivatives.

Hepatotoxic Agent Model Key Findings Reference(s)
Carbon Tetrachloride (CCl₄)MiceReduced serum ALT and AST; attenuated histochemical damage. wjgnet.commdpi.com
Acetaminophen (APAP)RodentsPrevented overproduction of nitric oxide (NO) and decline in glutathione (GSH). wjgnet.comresearchgate.net
AlcoholRodentsPrevented oxidative injury by activating Nrf2 and suppressing pro-inflammatory cytokines (TNF-α, IL-6). wjgnet.commdpi.com
PhalloidinRodentsDemonstrated protective roles against acute liver injury. wjgnet.com
High-Fat Diet (MASH model)MiceInduced antioxidant genes; prevented MASH symptoms. nih.gov

Antimicrobial Research (Antiviral, Antibacterial, Antifungal)

Oleanolic acid and its derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activity, encompassing antiviral, antibacterial, and antifungal effects. mdpi.commdpi.comresearchgate.net

Antiviral Activity In vitro studies have reported that oleanolic acid exhibits antiviral properties against a range of viruses. researchgate.net It has shown potent activity against both Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). mdpi.com The parent compound and its analogues have also been investigated for activity against other significant viruses, including the Human Immunodeficiency Virus (HIV), influenza virus, and hepatitis B and C viruses. researchgate.net This broad antiviral potential makes it a candidate for the development of new antiviral therapies. mdpi.com

Antibacterial Activity The antibacterial effects of oleanolic acid and its derivatives are well-documented against both Gram-positive and Gram-negative bacteria. academie-sciences.fr The modification of the oleanolic acid structure has led to derivatives with enhanced potency. For example, C-28 amide derivatives of oleanolic acid have shown significantly improved in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections. acs.org One such derivative, OA-HDA, reduced the minimal inhibitory concentration (MIC₅₀) against MRSA by 87% compared to the parent compound. acs.org Studies have also shown that oleanonic acid conjugates can restore the efficacy of conventional antibiotics like doxycycline (B596269) and erythromycin (B1671065) against resistant strains of Pseudomonas aeruginosa and Escherichia coli. researchgate.net

The table below presents the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of oleanolic acid against various bacteria from a representative study.

Bacterial Strain Type MIC (µg/ml) MBC (µg/ml) Reference
Salmonella typhimuriumGram-negative65300 academie-sciences.fr
Staphylococcus aureusGram-positive>100>1000 academie-sciences.fr
Escherichia coliGram-negative>100>1000 academie-sciences.fr
Pseudomonas aeruginosaGram-negative>100>1000 academie-sciences.fr

Antifungal Activity Research has also highlighted the antifungal potential of oleanolic acid derivatives. An acylated analogue containing sulfur and chlorine atoms was found to be a particularly effective antifungal agent. mdpi.com It demonstrated good activity against several fungal plant pathogens, including Aspergillus niger, Penicillium italicum, and Aspergillus flavus. mdpi.com

Other Therapeutic Explorations (e.g., Gastroprotective, Hypolipidemic, Cardioprotective, Analgesic)

Beyond the activities previously described, research into oleanolic acid and its derivatives has uncovered a range of other promising therapeutic applications. mdpi.com

Gastroprotective Effects Oleanolic acid has been reported to possess gastroprotective properties. nih.govmdpi.com This suggests its potential utility in protecting the stomach lining and managing gastrointestinal disorders, though the specific mechanisms require further detailed investigation.

Hypolipidemic Effects The compound has demonstrated significant hypolipidemic (lipid-lowering) activity. mdpi.com In studies using hyperlipidemic rats fed a high-cholesterol diet, treatment with oleanolic acid led to a reduction in serum total cholesterol and triglycerides. researchgate.net The mechanism appears to involve the inhibition of intestinal cholesterol absorption and storage, partly through the suppression of the Acyl-CoA: cholesterol acyltransferase (ACAT) gene expression. researchgate.net These findings indicate a potential role for oleanolic acid derivatives in managing hyperlipidemia and preventing atherosclerosis. mdpi.com

Analgesic Effects Oleanolic acid has been noted for its analgesic (pain-relieving) properties in various pharmacological screenings. mdpi.com This activity, combined with its well-established anti-inflammatory effects, suggests its potential as a therapeutic agent for pain and inflammatory conditions. xiahepublishing.com

Structure Activity Relationship Sar Studies of Methyl Oleanolate and Its Derivatives

Impact of Modifications at C-3 and C-28 Positions

Modifications at the C-3 and C-28 positions of the oleanolic acid scaffold have been a primary focus for enhancing its pharmacological properties. rsc.orgnih.gov The C-3 position typically bears a hydroxyl group, while the C-28 position has a carboxyl group, both of which are amenable to a variety of chemical transformations. rsc.orgnih.gov

The introduction of different functional groups at the C-3 position has been shown to modulate the biological activity of oleanolic acid derivatives. For instance, the conversion of the 3β-hydroxyl group to a 3-oxo group has been reported to enhance anti-tumor effects. tandfonline.com Furthermore, the stereochemistry at the C-3 position is crucial, with the less common 3α-OH isomers exhibiting different biological activities compared to the more prevalent 3β-OH isomers. encyclopedia.pubmdpi.com Studies have shown that the introduction of a side chain at C-3 can significantly alter the molecule's biological efficacy, influenced by factors like solubility and cell membrane permeability. mdpi.com For example, an inverse relationship was observed between the hydrophilicity of a three-carbon side chain at C-3 and the cytotoxic effect on certain cancer cell lines. mdpi.com

Similarly, modifications of the C-28 carboxyl group have yielded derivatives with improved therapeutic potential. Esterification or amidation of the C-28 carboxyl group has been a common strategy to increase antitumor activity. nih.govresearchgate.netnih.govxml-journal.net For example, the formation of an ester at the C-28 position has been shown to increase activity, with the effect being proportional to the length of the ester chain in some cases. xml-journal.net Amide formation at this position has also been found to yield potent derivatives, often with stronger activity than the corresponding esters. xml-journal.net The introduction of hydrophilic moieties, such as amino acids or polyethylene (B3416737) glycol (PEG), at the C-28 position can enhance water solubility and bioavailability, leading to improved antitumor activity. rsc.org

Modification Site Type of Modification Impact on Biological Activity Reference
C-3Oxidation to 3-oxo groupEnhanced anti-tumor effects tandfonline.com
C-3Introduction of side chainsAltered cytotoxic efficacy based on hydrophilicity mdpi.com
C-3Change in stereochemistry (3α-OH vs. 3β-OH)Different biological activity profiles encyclopedia.pubmdpi.com
C-28EsterificationIncreased antitumor activity nih.govresearchgate.netnih.govxml-journal.net
C-28AmidationOften stronger antitumor activity than esters xml-journal.net
C-28Conjugation with hydrophilic moieties (e.g., PEG, amino acids)Enhanced solubility and antitumor activity rsc.org

Role of the C-17 Carboxyl Group Modifications

The carboxyl group at the C-17 position (structurally equivalent to C-28 in oleanane (B1240867) nomenclature) is a key determinant of the biological activity of oleanolic acid and its derivatives. encyclopedia.pub SAR studies have consistently shown that modifications at this position can significantly enhance various pharmacological effects, particularly antitumor activity. nih.govresearchgate.netnih.gov

Esterification and amidation are the most common modifications applied to the C-17 carboxyl group. nih.govresearchgate.net The formation of esters, including methyl esters, can lead to a substantial increase in potency. encyclopedia.pub For example, the well-known derivative CDDO-Me (bardoxolone methyl), which has a methyl ester at this position, exhibits potent anti-inflammatory and anticancer activities. rsc.org Similarly, the synthesis of various amides at the C-17 position has resulted in compounds with enhanced biological profiles. encyclopedia.pub

Furthermore, the C-17 carboxyl group can be involved in the formation of other functional groups, such as lactones, which have also been explored for their cytotoxic potential. mdpi.com The choice of the modifying group, be it a simple alkyl chain, an aromatic moiety, or a more complex functional group, plays a crucial role in the resulting biological activity.

Modification at C-17 Example Derivative(s) Observed Biological Effect Reference
Methyl EsterCDDO-Me (Bardoxolone methyl)Potent anti-inflammatory and anticancer activity rsc.orgencyclopedia.pub
AmidesCDDO-MA, CDDO-EA, CDDO-TFEAEnhanced biological activity encyclopedia.pub
Esters and Amides (General)Various derivativesSignificantly increased antitumor activity nih.govresearchgate.netnih.gov
Lactone formationOleanolic acid lactonesCytotoxic and antioxidant activity mdpi.com

Influence of A-Ring Modifications and Stereochemistry

Modifications within the A-ring of the oleanane scaffold and the stereochemistry of its substituents have a profound impact on the biological activity of methyl oleanolate (B1249201) derivatives. encyclopedia.pubmdpi.com The A-ring offers several positions, primarily C-2 and C-3, that can be chemically altered to produce compounds with enhanced pharmacological profiles. encyclopedia.pubxml-journal.net

One of the most significant A-ring modifications is the introduction of a cyano group at the C-2 position, often combined with the formation of an enone system. encyclopedia.pubacs.org This has led to the development of highly potent derivatives like CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), which is thousands of times more active than the parent oleanolic acid. encyclopedia.pub The presence of α,β-unsaturated ketones in the A and C rings are considered important pharmacophores for inducing cytoprotective signaling pathways. acs.org

Furthermore, the fusion of heterocyclic rings to the A-ring has been explored as a strategy to generate novel derivatives with unique biological properties. For instance, the creation of pyrazole (B372694) and isoxazole (B147169) derivatives fused to the A-ring has resulted in compounds with potent anti-bone resorption activity. rsc.org

A-Ring Modification/Stereochemistry Description Impact on Biological Activity Reference
C-2 Cyano Group and Enone SystemIntroduction of a cyano group at C-2 and creation of an enone in the A-ring (e.g., CDDO).Dramatically increased potency (e.g., anti-inflammatory, anticancer). encyclopedia.pubacs.org
C-3 StereochemistryThe spatial orientation of the hydroxyl group (3β-OH vs. 3α-OH).Leads to different biological activity profiles. encyclopedia.pubmdpi.com
A-Ring IntegrityMaintaining the intact structure of the A-ring.Crucial for certain enzyme inhibitory activities (e.g., PTP1B). nih.govacs.org
Fused HeterocyclesAttachment of pyrazole or isoxazole rings to the A-ring.Resulted in potent inhibitors of bone resorption. rsc.org

Effects of Conjugation with Other Moieties (e.g., Amino Acids, Oligosaccharides, Indole (B1671886), Cinnamoyloxyimino)

The conjugation of methyl oleanolate with various chemical moieties has emerged as a powerful strategy to enhance its biological activities and improve its pharmacological profile. This approach, often referred to as molecular hybridization, involves linking the oleanane scaffold to other bioactive molecules such as amino acids, oligosaccharides, indoles, and cinnamoyloxyimino groups.

Amino Acids: Conjugating amino acids to the C-28 carboxyl group of oleanolic acid has been shown to significantly increase its antitumor activity compared to the parent compound. rsc.org This modification can also enhance water solubility and bioavailability. rsc.org Furthermore, the conjugation of amino acids to the 3-hydroxy group via an ester bond has been explored to create novel cytotoxic agents. nih.gov

Oligosaccharides: The anti-influenza activity of oleanolic acid can be markedly improved by conjugating oligosaccharides to its C-28 carboxyl or C-3 hydroxyl groups. xml-journal.netresearchgate.net For instance, an oleanolic acid-glucose conjugate demonstrated strong inhibitory activity against the influenza A virus. xml-journal.net

Indole: The fusion of an indole moiety to the oleanolic acid backbone has yielded derivatives with potent biological activities. Indole-oleanolic acid derivatives have shown superior α-glucosidase inhibitory effects compared to oleanolic acid itself, making them promising candidates for the management of diabetes. x-mol.net These derivatives have also been investigated as hyaluronidase (B3051955) inhibitors with enhanced skin permeability. researchgate.net

Cinnamoyloxyimino: The introduction of a cinnamoyloxyimino group at the C-3 position has been investigated, leading to derivatives with strong cytotoxic activity. researchgate.net

Conjugated Moiety Position of Conjugation Resulting Biological Activity Reference
Amino AcidsC-28 Carboxyl GroupIncreased antitumor activity, enhanced solubility rsc.org
Amino AcidsC-3 Hydroxyl GroupCytotoxic agents nih.gov
OligosaccharidesC-28 Carboxyl or C-3 Hydroxyl GroupEnhanced anti-influenza activity xml-journal.netresearchgate.net
IndoleOleanane scaffoldα-glucosidase and hyaluronidase inhibition x-mol.netresearchgate.net
CinnamoyloxyiminoC-3 PositionStrong cytotoxic activity researchgate.net

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools in the study of this compound and its derivatives. These in silico approaches provide valuable insights into the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design and synthesis of more potent and selective molecules.

QSAR: QSAR analysis is a computational method used to determine the relationship between the chemical structure of a series of compounds and their pharmacological activity. researchgate.net This technique has been applied to oleanolic acid derivatives to predict their expected biological activities based on their structural features. nih.govresearchgate.net By identifying the key structural descriptors that correlate with a specific biological response, QSAR models can help prioritize which derivatives to synthesize and test.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. x-mol.netmdpi.com This method is widely used to understand the interaction between a ligand (such as a this compound derivative) and its protein target at the molecular level. x-mol.netmdpi.com For instance, molecular docking studies have been used to elucidate the binding modes of oleanolic acid derivatives to various enzymes, including HIV-1 protease and protein tyrosine phosphatase 1B (PTP1B). acs.orgacs.org These studies have revealed crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity of the compounds. researchgate.net The insights gained from molecular docking can guide the rational design of new derivatives with improved binding affinity and selectivity for their target. mdpi.commdpi.com For example, docking simulations have been used to predict the binding of oleanolic acid indole derivatives to hyaluronidase, helping to explain their inhibitory mechanism. researchgate.net

Computational Method Application in this compound Research Key Insights Provided Reference
QSARPredicting the biological activity of oleanolic acid dimers.Established a relationship between structure and expected pharmacological activity. researchgate.net
QSAREvaluating acetylated oleanolic acid dimers.Determined the relationship between structure and cytotoxic/antioxidant activity. nih.gov
Molecular DockingInvestigating the binding of oleanolic acid derivatives to HIV-1 protease.Elucidated the mode of binding and identified key interactions. acs.org
Molecular DockingExploring the binding of derivatives to protein tyrosine phosphatase 1B (PTP1B).Revealed possible binding modes and crucial interactions for inhibitory activity. acs.org
Molecular DockingPredicting the interaction of indole derivatives with hyaluronidase.Showed how derivatives bind to the enzyme and alter its structure. researchgate.net
Molecular DockingSimulating the interaction of derivatives with the EGFR tyrosine kinase domain.Identified critical interactions for EGFR activity. mdpi.com
Molecular DockingStudying the binding of derivatives to the farnesoid X receptor (FXR).Predicted binding energies and key interactions with the receptor. mdpi.com

Advanced Delivery Systems and Formulation Strategies for Enhanced Research Efficacy

Nanotechnology-Based Approaches (e.g., Nanoparticles, Liposomes)

Nanotechnology offers innovative solutions to the challenges associated with delivering hydrophobic compounds like methyl oleanolate (B1249201). nih.govjddtonline.info By reducing particle size to the nanometer range, these systems can improve solubility, protect the compound from degradation, and facilitate its transport across biological membranes. researchgate.net

Nanoparticles have emerged as a versatile platform for drug delivery. Various types of nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLC), have been investigated for the delivery of oleanolic acid and its derivatives. researchgate.netnih.govnih.gov

Polymeric Nanoparticles: Researchers have successfully encapsulated oleanolic acid in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov For instance, TPGS-stabilized oleanolic acid-loaded PLGA nanoparticles have shown increased selectivity against pathogenic bacteria compared to the pure compound. nih.gov Similarly, mPEG-PLGA nanoparticles loaded with oleanolic acid have demonstrated enhanced cytotoxicity against cancer cells. nih.gov Another study synthesized self-assembled nanoparticles using an amphiphilic oleanolic acid polyprodrug, which showed increased cytotoxicity in cancer cell lines. ijvets.com

Solid Lipid Nanoparticles (SLN): SLNs are colloidal carriers made from solid lipids and are considered a promising delivery system due to their controlled release properties and low toxicity. researchgate.netnih.gov Studies on oleanolic acid-loaded SLNs have demonstrated high encapsulation efficiency and the potential for sustained release. mdpi.com For example, one study using a film-ultrasound dispersion technique reported an encapsulation efficiency of over 97.81% for oleanolic acid-loaded SLNs with a particle size of 75 ± 20.3 nm. mdpi.com

Nanostructured Lipid Carriers (NLC): NLCs are a second generation of lipid nanoparticles that combine solid and liquid lipids, offering advantages such as improved drug loading capacity and stability. nih.govnih.gov While specific studies on methyl oleanolate-loaded NLCs are emerging, the successful application of NLCs for other poorly soluble compounds suggests their potential for enhancing the delivery of this compound.

Liposomes are another key nanotechnology-based delivery system. These are microscopic vesicles composed of a lipid bilayer and have been extensively studied for drug delivery. dovepress.comnih.gov

Conventional and PEGylated Liposomes: Liposomal formulations of oleanolic acid have been shown to increase its plasma concentration and relative bioavailability significantly. nih.gov For example, polyvinylpyrrolidone (B124986) (PVP)-modified liposomes increased the maximum plasma concentration of oleanolic acid by 6.90-fold in rats. nih.gov PEGylated liposomes, which have polyethylene (B3416737) glycol (PEG) on their surface, have demonstrated slower drug release, potentially reducing toxicity. nih.govnih.gov These PEGylated liposomes, with diameters around 110-200 nm, have shown an encapsulation efficiency of over 85%. nih.gov

Multivesicular Liposomes (MVLs): MVLs are a type of liposome (B1194612) characterized by a unique internal structure of multiple non-concentric aqueous chambers. dovepress.comdovepress.com A study on oleanolic acid-encapsulated MVLs, prepared by a double-emulsion method, demonstrated an encapsulation efficiency of 82.3%±0.61% and showed physical stability with a low drug-leakage rate over 30 days. dovepress.com

Nanoparticle TypeKey FindingsReference
TPGS-PLGA-OA Nanoparticles25-fold more selective against wild-type pathogenic bacteria strain compared to pure oleanolic acid. nih.gov
mPEG-PLGA-OA NanoparticlesExhibited stronger cytotoxicity to cancer cells and more effective delivery of oleanolic acid. nih.gov
Oleanolic Acid-Loaded SLNsAchieved encapsulation efficiency >97.81% with a particle diameter of 75 ± 20.3 nm. mdpi.com
PVP-Modified Oleanolic Acid LiposomesIncreased maximum plasma concentration by 6.90-fold in rats, with a relative bioavailability of 607.9%. nih.gov
PEGylated Oleanolic Acid LiposomesParticle diameters around 110-200 nm and encapsulation efficiency >85%. Showed better in vitro stability than native oleanolic acid. nih.gov
Oleanolic Acid-MVLsEncapsulation efficiency of 82.3% ± 0.61% and an average drug-leakage rate of 2% during 30 days of storage. dovepress.com

Microemulsions and Inclusion Complexes

Beyond nanotechnology, other formulation strategies such as microemulsions and inclusion complexes are being actively investigated to improve the research efficacy of this compound and its parent compound, oleanolic acid.

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often with a cosurfactant. researchgate.net They can significantly enhance the solubility and permeability of poorly water-soluble drugs. nih.govnih.gov

Formulation and Characterization: The development of a microemulsion involves careful selection of components. For oleanolic acid, solubility studies have been conducted to identify suitable oils, surfactants, and cosurfactants. nih.govdovepress.com For example, two different microemulsion formulations (ME-1 and ME-2) were developed for oleanolic acid. ME-1 used Capmul PG-8/NF as the oil phase and a mixture of Transcutol and Tween 20 as surfactants. nih.gov ME-2 contained Nigella oil and Isopropyl myristate as the oil phase with Transcutol HP and Cremophor EL as surfactants. nih.gov These formulations were able to load up to 1 mg/mL and 3 mg/mL of oleanolic acid, respectively. nih.gov

Enhanced Permeability and Release: In vitro studies have shown that microemulsion formulations can enhance the passive permeability of oleanolic acid compared to its free form. nih.gov The release of oleanolic acid from these systems is often gradual and sustained. nih.gov For instance, after 8 hours, the release of oleanolic acid reached 60% for ME-1 and 51% for ME-2. nih.gov

Inclusion complexes are formed when a "guest" molecule, such as this compound, fits into the cavity of a "host" molecule. nih.govmdpi.com Cyclodextrins (CDs) are commonly used host molecules in pharmaceutical formulations due to their hydrophilic outer surface and hydrophobic inner cavity. nih.govmdpi.com

Cyclodextrin-Based Complexes: The formation of inclusion complexes with cyclodextrins, particularly β-cyclodextrin (β-CD) and its derivatives like methyl-β-cyclodextrin, can dramatically increase the water solubility of poorly soluble compounds. nih.govmdpi.com Studies have shown that β-CD can form a 1:1 water-soluble inclusion complex with oleanolic acid. nih.gov

Solubility and Activity Enhancement: The complexation of oleanolic acid with methyl-β-cyclodextrin has been shown to significantly increase its water solubility to 8.2 mg/mL. mdpi.com This enhancement in solubility often translates to improved biological activity. For example, the inclusion complex of oleanolic acid with methyl-β-cyclodextrin demonstrated significantly enhanced in vitro cytotoxicity against various human cancer cell lines compared to the native compound. mdpi.com Similarly, solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins have also shown enhanced water solubility and anticancer activity. nih.gov

Formulation StrategyComponentsKey FindingsReference
Microemulsion (ME-1)Oil: Capmul PG-8/NF; Surfactants: Transcutol, Tween 20Loaded up to 1 mg/mL of oleanolic acid; 60% release after 8 hours. nih.govnih.gov
Microemulsion (ME-2)Oil: Nigella oil, Isopropyl myristate; Surfactants: Transcutol HP, Cremophor ELLoaded up to 3 mg/mL of oleanolic acid; 51% release after 8 hours. nih.govnih.gov
β-Cyclodextrin Inclusion ComplexHost: β-Cyclodextrin; Guest: Oleanolic AcidForms a 1:1 water-soluble inclusion complex. nih.gov
Methyl-β-Cyclodextrin Inclusion ComplexHost: Methyl-β-cyclodextrin; Guest: Oleanolic AcidIncreased water solubility of oleanolic acid to 8.2 mg/mL; enhanced in vitro cytotoxicity. mdpi.com
Amino-appended β-Cyclodextrin Inclusion ComplexHost: Amino-appended β-cyclodextrins; Guest: Oleanolic AcidDramatically promoted water solubility and enhanced in vitro anticancer activities. nih.gov

Preclinical Investigations and Translational Research Perspectives

In Vitro Efficacy Studies (e.g., Cell Lines, Primary Cells)

Methyl oleanolate (B1249201), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) oleanolic acid, has been the subject of numerous in vitro studies to evaluate its potential as a therapeutic agent. These investigations have primarily focused on its cytotoxic effects against various cancer cell lines.

Research has demonstrated that methyl oleanolate and its derivatives exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, oleanolic acid methyl ester has been shown to induce apoptosis and production of reactive oxygen species in human cervical cancer (HeLa) cells in a manner that is dependent on both concentration and time. nih.gov Another study reported the anticancer activity of a novel oleanolic acid methyl ester derivative in HeLa cells, also mediated through apoptosis induction and reactive oxygen species production. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 56.4 μM at 24 hours and 33.8 μM at 48 hours for this derivative in HeLa cells. researchgate.net

The cytotoxic properties of this compound and its analogs have been tested across a variety of human tumor cell lines. For example, uridine-oleanolic acid hybrid analogs demonstrated excellent inhibition of proliferation against liver (Hep-G2), lung (A549), prostate (PC-3), breast (MCF-7), and gastric (BGC-823) cancer cell lines when compared to the parent compound, oleanolic acid. mdpi.com Furthermore, some acylated oxime derivatives of methyl oleanonate, particularly those with two nitro groups attached to an aromatic ring, proved to be potent cytotoxic agents against HeLa, KB, MCF-7, and A-549 cancer cell lines, with activity observed in the micromolar concentration range. nih.gov

Notably, some derivatives have shown selective cytotoxicity against cancer cells compared to normal cells. One study found that oleanolic acid methyl ester displayed selective cytotoxicity against cancer cells while having a negligible effect on normal epithelial cells. nih.gov This selectivity is a crucial aspect of developing effective cancer therapies with minimal side effects.

The mechanisms underlying the anticancer effects of this compound derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, in castration-resistant prostate cancer (PC-3) cells, oleanolic acid methyl ester was found to induce cell cycle arrest at both the G1 and G2 phases and trigger apoptosis through a mitochondrial-mediated pathway. nih.gov

Below is an interactive data table summarizing the in vitro efficacy of this compound and its derivatives on various cell lines.

In Vivo Animal Model Studies (e.g., Disease-Specific Models of Cancer, Inflammation, Diabetes, Neurodegeneration)

The therapeutic potential of this compound and its parent compound, oleanolic acid, has been further investigated in various in vivo animal models, providing crucial insights into their efficacy in a more complex biological system.

In the realm of cancer , oleanolic acid has demonstrated the ability to inhibit the growth of transplanted tumors in mice. nih.gov Specifically, in a liver cancer model using Balb/C mice, oleanolic acid significantly inhibited the growth of hepatocellular carcinoma (HCC) tumors. unt.edu Studies on oleanolic acid methyl ester in vivo have shown a concentration-dependent antiproliferative effect, a significant level of apoptosis, potent antiangiogenic activity, and downregulation of survivin in a prostate cancer model. nih.gov

Regarding inflammation , oleanolic acid has displayed anti-inflammatory activity in carrageenan and dextran-induced edema in rats. oup.com It also showed marked anti-arthritic action in adjuvant-induced polyarthritis in rats and mice. oup.com Further studies have shown that oleanolic acid can reduce the production of pro-inflammatory cytokines. For instance, in a mouse model of experimental autoimmune myocarditis, it promoted the production of anti-inflammatory cytokines while reducing pro-inflammatory ones. nih.gov Similarly, in a mouse model of salmonella-induced intestinal inflammation, oleanolic acid decreased the levels of inflammatory markers. mdpi.com Derivatives of oleanolic acid have also shown potent anti-inflammatory effects. For example, 11-oxooleanolic acid derivatives demonstrated stronger anti-inflammatory effects than oleanolic acid in a mouse model of ear inflammation. semanticscholar.orgresearchgate.net

In models of diabetes , oleanolic acid has shown promise. In db/db mice, a model for type 2 diabetes and obesity, a combination therapy of oleanolic acid and metformin (B114582) significantly reduced blood glucose and insulin (B600854) levels and improved liver pathology compared to monotherapy. nih.gov

The neuroprotective effects of oleanolic acid have been explored in models of neurodegeneration . In a rat model of amyotrophic lateral sclerosis (ALS) induced by methylmercury, oleanolic acid demonstrated significant neuroprotective properties by modulating key pathological signaling pathways. nih.gov It effectively reduced pro-inflammatory cytokines and restored normal levels of crucial neuronal proteins. nih.gov Furthermore, in animal models of Parkinson's disease, oleanolic acid treatment improved functional deficits. nih.gov

The table below provides a summary of the in vivo studies.

Synergistic Effects with Other Therapeutic Agents

The combination of this compound or its parent compound, oleanolic acid, with existing therapeutic agents has been explored to enhance treatment efficacy and overcome drug resistance.

In cancer therapy, combining oleanolic acid with conventional chemotherapeutic drugs has shown promising results. For instance, co-administration of oleanolic acid and fluorouracil (5FU) in hepatocellular carcinoma (HCC) cells significantly inhibited cell proliferation and enhanced apoptosis compared to either drug alone. nih.gov This synergistic effect was linked to the regulation of calcium signaling in the cancer cells. nih.gov Another study demonstrated a synergistic anticancer effect with the co-delivery of liposomal oleanolic acid and doxorubicin (B1662922) in a HepG2 model of HCC. researchgate.net

In the context of infectious diseases, oleanolic acid has been shown to act synergistically with aminoglycoside antibiotics against Acinetobacter baumannii. plos.orgnih.gov The combination of oleanolic acid with gentamicin (B1671437) or kanamycin (B1662678) resulted in a four-fold decrease in the minimum inhibitory concentration (MIC) of the antibiotics. plos.orgnih.gov This synergistic action is attributed to oleanolic acid's ability to increase the permeability of the bacterial membrane, thereby boosting the uptake of the aminoglycosides. plos.orgnih.gov

Furthermore, in a type 1 diabetic rat model, oleanolic acid in synergy with insulin enhanced the insulin-stimulated hypoglycemic activity. nih.gov Similarly, in a model of type 2 diabetes, the combination of oleanolic acid and metformin resulted in a more significant reduction in blood glucose and insulin levels than either treatment alone. nih.gov

These findings suggest that oleanolic acid and its derivatives, including this compound, could be valuable as adjuvants in combination therapies, potentially allowing for lower doses of conventional drugs and mitigating side effects.

The table below summarizes key findings on the synergistic effects of oleanolic acid.

Future Directions and Research Gaps

Elucidation of Novel Molecular Targets

A critical area for future research is the identification and validation of novel molecular targets of methyl oleanolate (B1249201). While some targets have been proposed for oleanolic acid and its derivatives, a comprehensive understanding of the specific proteins and pathways modulated by methyl oleanolate is lacking. acs.org Computational and bioinformatics approaches can be instrumental in predicting potential binding partners. For instance, in silico target prediction has been used to identify potential targets for oleanolic acid, such as protein-tyrosine phosphatase 1B and CD81 antigen. ocl-journal.orgocl-journal.org Similar methodologies can be applied to this compound to generate hypotheses for experimental validation.

Molecular docking studies can further investigate the interactions of this compound with a range of cancer-related protein targets. tandfonline.com Techniques like molecular dynamics simulations can provide insights into the structural and functional dynamics of these interactions. tandfonline.com Experimental validation of these predicted targets through methods like western blotting, luciferase reporter assays, and surface plasmon resonance will be crucial. Uncovering these novel molecular targets will not only elucidate the mechanisms of action but also open up new possibilities for its therapeutic use.

Development of Highly Potent and Selective Derivatives

The synthesis of novel derivatives of oleanolic acid has been a key strategy to enhance its therapeutic properties, including potency, selectivity, and bioavailability. nih.govmdpi.com This approach holds significant promise for this compound as well. Chemical modifications at various positions of the oleanolic acid scaffold, such as the C-3 hydroxyl group, the C-12 double bond, and the C-28 carboxylic group, have yielded derivatives with significantly enhanced biological activity. researchgate.net

Future research should focus on creating a diverse library of this compound derivatives through targeted chemical modifications. For example, introducing different functional groups, such as nitrogen-containing heterocycles like indole (B1671886), has been shown to improve the biological activity of oleanolic acid derivatives. researchgate.net The incorporation of an oxime-ester moiety has also been reported to enhance anti-tumor and anti-inflammatory effects. researchgate.net Structure-activity relationship (SAR) studies will be essential to understand how specific structural changes influence the biological activity and to guide the design of more potent and selective compounds. rsc.org The development of derivatives with improved pharmacokinetic profiles, such as increased water solubility and oral bioavailability, is also a critical research direction. researchgate.netnih.gov

Advanced Mechanistic Studies

While preliminary studies have provided some insights into the mechanisms of action of oleanolic acid and its derivatives, more advanced mechanistic studies are needed for this compound. Future research should aim to unravel the intricate signaling pathways modulated by this compound. For instance, investigations into its effects on key cellular processes like apoptosis, cell cycle regulation, and autophagy are warranted. mdpi.comnih.gov

Researchers should explore the impact of this compound on critical signaling pathways implicated in various diseases, such as the NF-κB, MAPK, PI3K/Akt/mTOR, and Nrf2/KEAP1 pathways. nih.govspandidos-publications.com Techniques like gene expression profiling and proteomics can provide a global view of the cellular response to this compound treatment. Furthermore, understanding the interplay between different signaling pathways will be crucial for a comprehensive mechanistic understanding. For example, studies have shown that oleanolic acid derivatives can induce both antioxidant and cytotoxic effects depending on the concentration and cellular context, highlighting the need for detailed dose-response studies. nih.gov

Exploration of New Therapeutic Applications

The broad spectrum of biological activities reported for oleanolic acid and its derivatives suggests that this compound may have therapeutic potential in a wide range of diseases. nih.govresearchgate.net While much of the research has focused on its anticancer properties, future studies should explore its efficacy in other therapeutic areas. nih.gov

Promising areas for investigation include inflammatory diseases, metabolic disorders like diabetes, and neurodegenerative diseases. mdpi.comsmolecule.com The anti-inflammatory and antioxidant properties of oleanolic acid derivatives make them attractive candidates for conditions characterized by chronic inflammation and oxidative stress. mdpi.com Additionally, the ability of some derivatives to modulate metabolic nuclear receptors like PPARs and FXR suggests potential applications in metabolic syndrome and related disorders. mdpi.com Preclinical studies in relevant animal models will be essential to evaluate the in vivo efficacy and to identify promising new therapeutic indications for this compound. spandidos-publications.comnih.gov

Q & A

Q. How should researchers address ethical and data transparency requirements in this compound studies?

  • Adhere to FAIR principles: Assign DOIs to datasets, use controlled vocabularies (e.g., MeSH terms), and provide metadata for experimental conditions .
  • Disclose animal ethics approvals (e.g., IACUC protocols) and human cell line sources (e.g., ATCC certifications) .
  • Archive negative results (e.g., inactive derivatives) in supplementary materials to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.